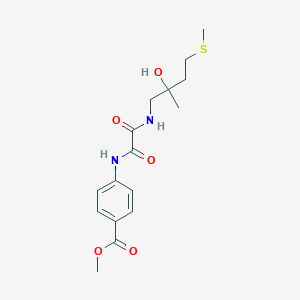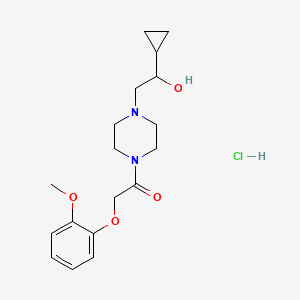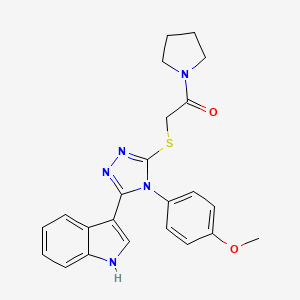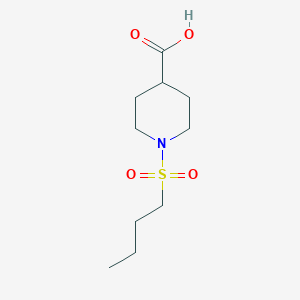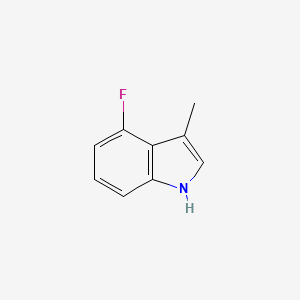
4-fluoro-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-3-methyl-1H-indole” is an indole derivative . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various drugs . The molecular formula of “this compound” is C9H8FN .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One common method is the Fischer indolisation . This process involves the reaction of aryl hydrazines with ketones to generate densely substituted indole products . Another method involves treating 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chloride in the presence of pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, forming a 2,3-benzopyrrole structure . The molecule has a fluorine atom at the 4th position and a methyl group at the 3rd position .
Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution due to the excessive π-electrons delocalization . They can also participate in various other chemical reactions, such as N-alkylation .
Scientific Research Applications
Indole Derivatives as HIV-1 Attachment Inhibitors
Indole derivatives, such as 4-fluoro-3-methyl-1H-indole, have shown promising results in interfering with the HIV surface protein gp120's interaction with the host cell receptor CD4. The 4-fluoro derivative specifically demonstrated enhanced potency and oral bioavailability in animal models, highlighting its potential as an HIV-1 attachment inhibitor (Wang et al., 2003).
Applications in Synthesis and Pharmaceutical Properties
Development of Safe Synthesis Processes
The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride facilitated 5-HT neurotransmission and was a candidate for an antidepressant drug. A safe, scalable, and chromatography-free process for its large-scale preparation was developed, showcasing the importance of this compound derivatives in the synthesis of potential therapeutic agents (Anderson et al., 1997).
Applications in Anticancer Activity
Novel Derivatives for Anticancer Activity
Several 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives were synthesized and screened for antioxidant and antimicrobial activity. These compounds, derived from this compound, offer new avenues for anticancer research (Rao et al., 2019).Cytotoxic Activity of Indole Derivatives: Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated significant cytotoxicity against various human cell lines, including liver, breast, and colon cancers. The compounds showed comparable or even lower IC50 concentrations than the reference drug, 5-fluorouracil, indicating their potential as effective anticancer agents (Koksal et al., 2012).
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be synthesized in a variety of ways and used to develop new useful derivatives . Therefore, future research could focus on exploring the therapeutic potential of “4-fluoro-3-methyl-1H-indole” and other indole derivatives.
Mechanism of Action
Target of Action
4-Fluoro-3-methyl-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit certain proteins , which could potentially alter cellular functions.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting the replication of certain viruses . .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-fluoro-3-methyl-1H-indole are largely derived from the indole scaffold, which binds with high affinity to multiple receptors This makes it a valuable tool in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNRJJOZMNBDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
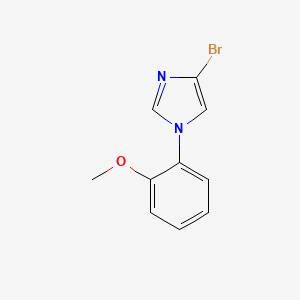
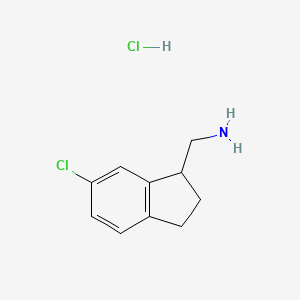
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

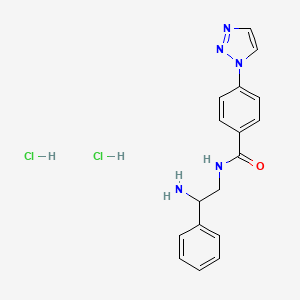
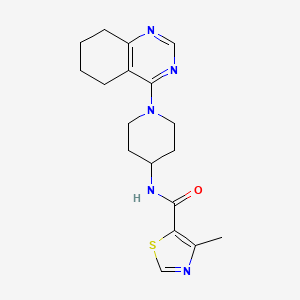
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)

